molecular formula C14H12N2O2S B2591455 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326829-85-9

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2591455
CAS No.: 1326829-85-9
M. Wt: 272.32
InChI Key: ZBJNGJZLDLOEOC-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with an ethyl group at the N1 position and a phenyl group at the N3 position. Thieno-pyrimidine diones are structurally related to pyrimidine-2,4(1H,3H)-dione derivatives, which are well-established in medicinal chemistry for their antiviral, herbicidal, and anticancer activities . The ethyl and phenyl substituents on the thieno-pyrimidine scaffold likely modulate lipophilicity, electronic properties, and binding interactions with biological targets, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-15-11-8-9-19-12(11)13(17)16(14(15)18)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJNGJZLDLOEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine intermediates under specific reaction conditions. For instance, the condensation of ethyl acetoacetate with thiourea in the presence of a base can yield the thieno[3,2-d]pyrimidine core, which can then be further functionalized with phenyl and ethyl groups through subsequent reactions .

Industrial production methods for this compound may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Aromatic amine substitution : Reactivity with substituted anilines under basic conditions (K₂CO₃/DMF) yields derivatives with modified phenyl groups . For instance, reaction with 3-chloro-4-fluoroaniline produces 3-(3-chloro-4-fluorophenyl) derivatives in 60% yield after recrystallization .

  • Heterocyclic substitution : Reactions with indane-1,3-dione or β-diketones via Friedländer condensation form fused polycyclic systems (e.g., indenopyridothienopyrimidines) .

Table 1: Representative Substitution Reactions

ReactantProduct StructureYield (%)Conditions
3-chloro-4-fluoroaniline3-(3-chloro-4-fluorophenyl) derivative60K₂CO₃/DMF, reflux
Indane-1,3-dioneIndenopyridothienopyrimidine55Ethanol/KOH, reflux

Oxidation and Reduction

The thienopyrimidine core is redox-active:

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiophene sulfur to sulfoxides or sulfones.

  • Reduction : LiAlH₄ selectively reduces carbonyl groups to alcohols, while NaBH₄ shows lower efficacy.

Table 2: Redox Reaction Outcomes

Reaction TypeReagentProductKey Observation
OxidationH₂O₂Sulfoxide derivativeIR: S=O stretch at 1050–1100 cm⁻¹
ReductionLiAlH₄Alcohol derivative1H NMR: –OH peak at δ 1.5–2.5

Cyclization and Annelation

The compound participates in cycloaddition reactions to form extended heterocycles:

  • Friedländer condensation : Reacts with ketones (e.g., acetylacetone) to form pyrido[2',3':4,5]thieno[2,3-d]pyrimidines .

  • Cyclization with nitriles : Forms fused pyridine rings under acidic conditions (4N HCl) .

Biochemical Interactions

The compound exhibits enzyme inhibitory activity:

  • MIF2 tautomerase inhibition : Derivatives like 5d show potent inhibition (IC₅₀ = 0.81 ± 0.1 μM) .

  • AMPK activation : Analogous 3-methyl-5-phenyl derivatives reduce triglyceride levels in adipocytes (IC₅₀ comparable to Acadesine) .

Table 3: Biochemical Activity of Key Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Biological Effect
5dMIF2 tautomerase0.81 ± 0.1Reduces cancer cell growth in 3D models
1iAMPK4.2 ± 0.3Lowers triglycerides in adipocytes

Synthetic Modifications

  • Urea formation : Reacts with isocyanates to form urea-linked derivatives (20–62% yield) .

  • Esterification : Ethyl acetoacetate introduces carboxylate groups at the 7-position .

Spectroscopic Characterization

Key spectral data for reaction products:

  • IR : C=O stretches at 1660–1700 cm⁻¹; NH stretches at 3300–3450 cm⁻¹ .

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.2; ethyl groups show triplets at δ 1.2–1.4 .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines by targeting protein kinases that play crucial roles in cell signaling pathways .

Antimicrobial Activity

The compound demonstrates notable antibacterial and antiviral properties. Research has highlighted its effectiveness against several bacterial strains and viruses, suggesting its potential use in developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell functions through enzymatic inhibition.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria; potential for developing new antibiotics .
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokines in vitro; suggests potential for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential anticancer agent .

The compound’s interaction with molecular targets is facilitated by its ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of enzymes and receptors. This binding can lead to conformational changes that inhibit the target’s activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
This compound Thieno[3,2-d]pyrimidine N1: Ethyl; N3: Phenyl 244.27 g/mol Potential antiviral/herbicidal agent (hypothesized)
3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine N3: Phenyl 230.25 g/mol Building block for drug synthesis
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine N3: 2,4-Difluorophenyl 280.25 g/mol Enhanced electron-withdrawing effects
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Pyrido[3,2-d]pyrimidine N1: Methyl; N3: Methyl 191.19 g/mol Higher solubility, lower steric bulk
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Pyrido[3,2-d]pyrimidine N3: 4-Methoxybenzyl 283.28 g/mol Antioxidant potential (hypothesized)
Key Observations:
  • Core Structure: Thieno-pyrimidine derivatives (e.g., target compound) incorporate a sulfur atom in the fused ring, which may enhance π-π stacking interactions compared to pyrido-pyrimidines (nitrogen-containing fused rings) .
  • Substituent Effects: The ethyl group at N1 in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., 3-phenylthieno[3,2-d]pyrimidine-2,4-dione) . Fluorine substituents (e.g., in 3-(2,4-difluorophenyl) analog) improve metabolic stability and binding affinity due to electron-withdrawing effects . Methoxybenzyl groups (e.g., in pyrido-pyrimidine derivatives) may enhance antioxidant activity via radical scavenging .
Antiviral Activity:

Pyrimidine-2,4(1H,3H)-dione derivatives, such as AZT and stavudine, are clinically used as antiviral agents .

Herbicidal Activity:

Thieno-pyrimidine diones share structural motifs with herbicidal pyrimidine derivatives (e.g., flumioxazin). Frontier Molecular Orbital (FMO) analysis indicates that substituents on the dione ring influence HOMO/LUMO energies, which correlate with herbicidal efficacy . The target compound’s phenyl group may enhance binding to plant-specific targets like protoporphyrinogen oxidase (PPO).

Antioxidant Potential:

Cyclopenta[d]pyrimidine-2,4-dione derivatives exhibit antioxidant activity by neutralizing free radicals .

Biological Activity

1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and other biological activities.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the Gewald reaction, which employs thioketones and α-cyanoesters to produce the desired thieno-pyrimidine structure. The specific synthesis of this compound may follow similar pathways with modifications tailored to introduce ethyl and phenyl groups.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Antitumor Activity : Several derivatives of thieno[3,2-d]pyrimidines have shown promising anticancer effects. For example, compounds synthesized from this class demonstrated significant cytotoxicity against human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the inhibition of specific proteins associated with tumor growth. For instance, some thieno[3,2-d]pyrimidines have been shown to inhibit macrophage migration inhibitory factor (MIF), a cytokine involved in cancer progression .

Anticancer Studies

One study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that several compounds exhibited IC50 values in the micromolar range against various cancer cell lines. Notably:

CompoundCell LineIC50 (µM)
1-Ethyl-3-phenylthieno[3,2-d]pyrimidineHePG-215.0
1-Ethyl-3-phenylthieno[3,2-d]pyrimidineMCF-712.5

These results suggest that modifications to the thieno-pyrimidine structure can enhance its anticancer potency .

Lipid-Lowering Activity

In addition to its antitumor properties, derivatives of thieno[3,2-d]pyrimidines have been investigated for their lipid-lowering effects. One specific derivative was found to significantly reduce triglyceride levels in diet-induced obese mice when administered orally at a dose of 50 mg/kg for five weeks . This highlights the compound's potential role in managing metabolic disorders.

Q & A

Q. What are the key synthetic pathways for 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via alkylation of a thieno[2,3-d]pyrimidine precursor. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is alkylated at position 1 using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. Reaction conditions (e.g., solvent, temperature, molar ratios) significantly influence yields, which range from 40% to 78% depending on substituents .

Q. Which spectroscopic methods are critical for structural characterization?

  • 1H/13C NMR : Assigns protons and carbons in the heterocyclic core. For example, ethyl groups show characteristic triplets (δ ~1.19–1.24 ppm, J = 7.0 Hz) and quartets (δ ~3.93 ppm) in 1H NMR .
  • LCMS : Confirms molecular ion peaks (e.g., [M+H]+ m/z 196.2 for ethyl-substituted derivatives) .
  • X-ray crystallography : Resolves hydrogen-bonding networks, as seen in related pyrimidine diones where N–H⋯O and O–H⋯O interactions stabilize dimeric structures .

Q. How is the antimicrobial activity of this compound evaluated?

Broth microdilution assays are standard. For instance, derivatives of thieno[2,3-d]pyrimidine-2,4-dione are tested against Staphylococcus aureus (MIC values compared to reference drugs like streptomycin). Activity correlates with substituents at positions 1, 3, and 6 .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkylated derivatives?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .
  • Base selection : Potassium carbonate outperforms weaker bases in deprotonating the thienopyrimidine core .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structural benchmarking : Ensure substituent positions are identical (e.g., 1-ethyl vs. 1-cyclopropyl groups alter steric effects) .
  • Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media to minimize variability .
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance of MIC differences .

Q. How do electronic effects of substituents influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., trifluoromethyl at position 6) enhance antimicrobial activity by increasing electrophilicity at the pyrimidine core .
  • Hydrophobic substituents (e.g., benzyl at position 1) improve membrane penetration in Gram-positive bacteria .
  • Hydrogen-bond donors (e.g., carboxamide groups) strengthen target binding, as shown in pyrido[2,3-d]pyrimidine derivatives acting as eEF-2K inhibitors .

Methodological Tables

Table 1: Key NMR Signals for Ethyl-Substituted Derivatives

Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)
1-Ethyl1.19 (t, J = 7.0 Hz, 3H)14.1 (CH3), 36.8 (CH2)
3-Phenyl7.35–7.45 (m, 5H)126.5–138.2 (Ar-C)
6-Thiazolyl2.50 (s, 3H, CH3-thiazole)18.2 (CH3), 121.5–158.0

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundS. aureus MIC (µg/mL)Reference Drug MIC (µg/mL)
1-Ethyl-3-phenyl8.0Streptomycin: 4.0
1-Benzyl-3-phenyl16.0Metronidazole: >64

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